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molecular formula C12H15N B8737260 N-(3-phenylallyl)-allylamine

N-(3-phenylallyl)-allylamine

Cat. No. B8737260
M. Wt: 173.25 g/mol
InChI Key: MPYILWXWVRMLOH-UHFFFAOYSA-N
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Patent
US05473080

Procedure details

175 ml (1.27 mol) of triethylamine were added to 173 ml (1.16 mol) of cinnamyl chloride in 1,350 ml of tetrahydrofuran, the mixture was heated to 60° C., and then 105 ml (1.40 mol) of allylamine were added dropwise. The mixture was refluxed for 6 h and then stirred at room temperature for 10 h. After concentration under water pump vacuum, the contents of the flask were partitioned between methyl t-butyl ether and water (pH=10). The aqueous phase was extracted twice more with methyl t-butyl ether and subsequently the combined organic phases were extracted with a mixture of 250 ml of concentrated hydrochloric acid and 2 l of water. The aqueous phase was then extracted with 1.2 l of methylene chloride, and the methylene chloride phase washed five times with 500 ml of 10% strength hydrochloric acid each time. The combined aqueous phases were made alkaline with concentrated sodium hydroxide solution and extracted twice with methylene chloride. Drying and concentration of the organic phase resulted in 66.5 g of crude product which was distilled at 86°-88° C. under oil pump vacuum (0.25 mbar). Yield: 64 g (32%).
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
105 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH2:8](Cl)[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:18]([NH2:21])[CH:19]=[CH2:20]>O1CCCC1>[CH2:8]([NH:21][CH2:18][CH:19]=[CH2:20])[CH:9]=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
173 mL
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under water pump vacuum
CUSTOM
Type
CUSTOM
Details
the contents of the flask were partitioned between methyl t-butyl ether and water (pH=10)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice more with methyl t-butyl ether
EXTRACTION
Type
EXTRACTION
Details
subsequently the combined organic phases were extracted with a mixture of 250 ml of concentrated hydrochloric acid and 2 l of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with 1.2 l of methylene chloride
WASH
Type
WASH
Details
the methylene chloride phase washed five times with 500 ml of 10% strength hydrochloric acid each time
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methylene chloride
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C=CC1=CC=CC=C1)NCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 66.5 g
YIELD: CALCULATEDPERCENTYIELD 33.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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